molecular formula C15H17NO3 B8477041 3-(8-Hydroxy-1,4-dioxa-spiro[4.5]dec-8-YL)-benzonitrile

3-(8-Hydroxy-1,4-dioxa-spiro[4.5]dec-8-YL)-benzonitrile

Cat. No. B8477041
M. Wt: 259.30 g/mol
InChI Key: TUWCZMCIWMJTGJ-UHFFFAOYSA-N
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Patent
US08513229B2

Procedure details

A solution of iso-propyl-magnesium bromide (Aldrich, 2.0 M in THF, 8 mL, 16 mmol) was slowly dropped into a solution of 3-iodo-benzonitrile (Aldrich, 3.25 g, 14.2 mmol) in THF (20 mL) at 0° C. After addition, the reaction was stirred for another 30 min. A solution of 1,4-dioxa-spiro[4.5]decan-8-one (2.22 g, 14.2 mmol) in THF (5 mL) was added to the reaction mixture at 0° C. The reaction was then stirred for additional 2 hours. The reaction was quenched with diluted NH4Cl solution and warmed to room temperature. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give a yellow solid, which was purified by silica gel column on a CombiFlash® system using hexanes and ethyl acetate (from 10% ethyl acetate to 100% ethyl acetate) to afford the title compound as a white solid.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Mg]Br)(C)C.I[C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#[N:11].[O:15]1[C:19]2([CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]2)[O:18][CH2:17][CH2:16]1>C1COCC1>[OH:25][C:22]1([C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=2)[C:10]#[N:11])[CH2:23][CH2:24][C:19]2([O:15][CH2:16][CH2:17][O:18]2)[CH2:20][CH2:21]1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(C)[Mg]Br
Name
Quantity
3.25 g
Type
reactant
Smiles
IC=1C=C(C#N)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.22 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
The reaction was then stirred for additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with diluted NH4Cl solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column on a CombiFlash® system

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1(CCC2(OCCO2)CC1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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